molecular formula C15H12N4O5S B4963149 5-[[3-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[[3-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4963149
M. Wt: 360.3 g/mol
InChI Key: HZYAOGJQYRMUPI-UHFFFAOYSA-N
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Description

5-[[3-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that features a unique combination of functional groups, including oxadiazole, methoxy, and sulfanylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the nitration-reduction reactions of an available chloroxime .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-[[3-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can yield nitro derivatives, while reduction of the sulfanylidene group can produce thiol compounds .

Scientific Research Applications

5-[[3-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[3-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to release nitric oxide, which can modulate various physiological processes. Additionally, the compound’s sulfanylidene group can interact with thiol-containing enzymes, affecting their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[[3-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5S/c1-8-12(19(22)24-18-8)7-23-10-4-2-3-9(5-10)6-11-13(20)16-15(25)17-14(11)21/h2-6H,7H2,1H3,(H2,16,17,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYAOGJQYRMUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NO[N+](=C1COC2=CC=CC(=C2)C=C3C(=O)NC(=S)NC3=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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